2-Fluoro-5-(trifluorometil)benceno sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

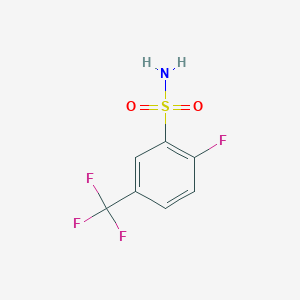

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is an organic compound characterized by the presence of both fluorine and sulfonamide functional groups

Aplicaciones Científicas De Investigación

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, given its ability to interact with biological macromolecules.

Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the unique properties of fluorinated sulfonamides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene ring. One common method involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Electrophilic aromatic substitution: The fluorinated benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups like fluorine and trifluoromethyl can make the ring less reactive.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used, often in the presence of a catalyst like iron(III) chloride.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by participating in hydrophobic interactions and influencing the electronic properties of the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethanesulfonamide: Similar in structure but lacks the fluorinated benzene ring.

N-Fluorobenzenesulfonimide: Contains a fluorinated benzene ring but differs in the nature of the sulfonamide group.

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (CAS No. 217454-98-3) is a fluorinated aromatic sulfonamide that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzene ring substituted with a fluorine atom and a trifluoromethyl group, along with a sulfonamide functional group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F4N2O2S |

| Molecular Weight | 242.17 g/mol |

| IUPAC Name | 2-Fluoro-5-(trifluoromethyl)benzenesulfonamide |

The biological activity of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may disrupt metabolic pathways in pathogenic organisms or cancer cells.

- Cellular Interaction : Molecular docking studies suggest that it interacts favorably with amino acid residues in active sites of target proteins, enhancing its efficacy.

Antimicrobial Activity

Research indicates that 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide exhibits significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) :

- Effective against E. coli and B. mycoides with MIC values comparable to established antibiotics.

- Notably, it demonstrated superior activity against Candida albicans compared to traditional antifungal agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties across multiple human cancer cell lines:

- IC50 Values :

- Against MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50 values lower than those of standard chemotherapeutics like Doxorubicin.

- The compound exhibited an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line, indicating potent cytotoxic effects.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in 2023 evaluated the antibacterial activity of various fluorinated sulfonamides, including 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. It was found to have the most significant antibacterial effect among tested compounds, particularly against Gram-negative bacteria. -

Cytotoxicity Assay :

In another investigation focusing on anticancer activity, this compound was tested against eight different human cancer cell lines, revealing that it surpassed the efficacy of conventional treatments in several cases.

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWALSRFRMXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434580 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217454-98-3 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.